molecular formula C5H9NO3 B1213335 Glutaramic acid CAS No. 25335-74-4

Glutaramic acid

Cat. No. B1213335
CAS RN: 25335-74-4
M. Wt: 131.13 g/mol
InChI Key: GTFMAONWNTUZEW-UHFFFAOYSA-N
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Patent
US08168828B2

Procedure details

Several processes were reported for the synthesis of (S)-Pregabalin. One such process is illustrated in drugs of the future, 24 (8), 862-870 (1999), represented as scheme-1. In which 3-isobutylglutaric acid, compound 2, is converted into the corresponding anhydride, compound 3, by treatment with refluxing acetic anhydride. The reaction of the anhydride with NH4OH produces the glutaric acid mono-amide, compound 4, which is resolved with (R)-1-phenylethylamine, yielding the (R)-phenyl ethylamine salt of (R)-3-(carbamoylmethyl)-5-methylhexanoic acid, compound 5. Combining the salt with an acid liberates the (R)-enantiomer, compound 6. Finally, a Hoffmann's degradation with Br2/NaOH provides (S)-Pregabalin. A disadvantage of this method is that, it requires separating the two enantiomer thereby resulting in the loss of half of the product, such that the process cost is high.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 8 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
compound 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
compound 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
CC(C[C@H](C[NH2:11])CC(O)=O)C.C([CH:16]([CH2:21][C:22]([OH:24])=[O:23])[CH2:17][C:18](O)=[O:19])C(C)C.C(OC(=O)C)(=O)C.[NH4+].[OH-]>>[C:18]([NH2:11])(=[O:19])[CH2:17][CH2:16][CH2:21][C:22]([OH:24])=[O:23] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C[C@@H](CC(=O)O)CN
Step Two
Name
( 8 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)C(CC(=O)O)CC(=O)O
Step Four
Name
compound 2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
compound 3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Eight
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCC(=O)O)(=O)N
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.